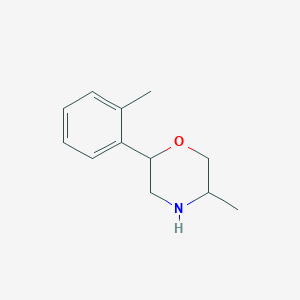
5-Methyl-2-(2-methylphenyl)morpholine
Overview
Description
5-Methyl-2-(2-methylphenyl)morpholine is a chemical compound that has recently garnered attention in the scientific community for its potential applications in various fields of research and industry. Morpholine, a component of this compound, is an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH. This heterocycle features both amine and ether functional groups .
Synthesis Analysis
The synthesis of morpholines has seen significant advancements in recent years. They are generally prepared from 1,2-amino alcohols and their derivatives, which are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
Morpholine, a part of the this compound molecule, is known to exist as a chair form with the N–H bond arranged in axial and equatorial conformations in the liquid . Extensive studies of the conformation of neutral morpholine have been previously carried out .Chemical Reactions Analysis
Morpholine, a component of this compound, is a base due to the presence of the amine functional group. For example, treating morpholine with hydrochloric acid makes the salt morpholinium chloride . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds have been reported .Physical And Chemical Properties Analysis
Morpholine is a colorless, oily, hygroscopic, volatile liquid with a characteristic amine smell . It is miscible with water and has a weak ammonia-like or fish-like odor . The specific physical and chemical properties of this compound are not available in the retrieved sources.Scientific Research Applications
Morpholine Derivatives and Their Applications
Morpholine derivatives have been extensively studied for their wide range of pharmaceutical applications. Piperazine and morpholine rings are crucial frameworks in medicinal chemistry due to their broad spectrum of pharmacological activities. Research into these compounds has led to the development of new synthetic methods for their derivatives, highlighting their significance in drug design and discovery. The versatility of morpholine and piperazine derivatives underscores their potential in developing new therapeutic agents with potent pharmacophoric activities (Mohammed et al., 2015).
Analytical and Biochemical Applications
In analytical chemistry and biochemistry, morpholine derivatives find applications as solvents and intermediates. For instance, analytical methods employed in determining antioxidant activity often involve compounds that can include morpholine derivatives due to their chemical reactivity and stability. These methodologies are crucial for understanding the antioxidant properties of various substances, reflecting the broader utility of morpholines in scientific research (Munteanu & Apetrei, 2021).
Environmental and Material Science
Morpholine derivatives also play roles in environmental science and material engineering. For example, phosphorus-containing polymers, which could potentially include morpholine structures, have shown great promise in biomedical applications due to their biocompatibility and hemocompatibility. Research in this area focuses on developing new materials for dentistry, regenerative medicine, and drug delivery systems, indicating the versatility of morpholine-related compounds in creating advanced materials for medical use (Monge et al., 2011).
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methyl-2-(2-methylphenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-5-3-4-6-11(9)12-7-13-10(2)8-14-12/h3-6,10,12-13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLIJLILAIMCRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1)C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1099679-79-4 | |
| Record name | 5-methyl-2-(2-methylphenyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



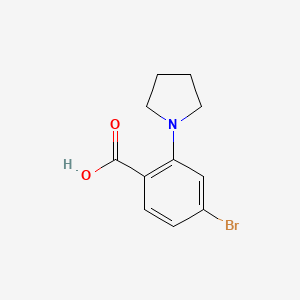
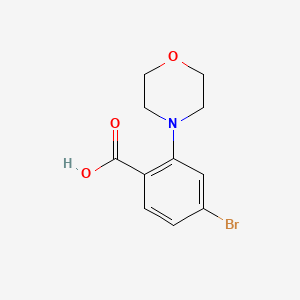
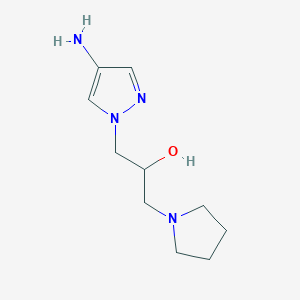
![5-ethyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1517756.png)

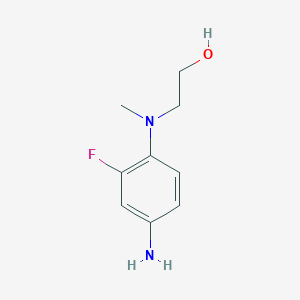
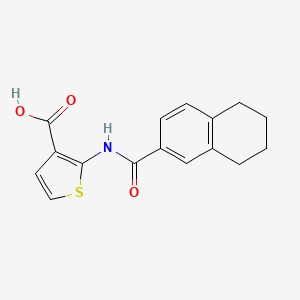
![2-[(3-Cyanophenyl)methanesulfonamido]acetic acid](/img/structure/B1517760.png)
![1-(2-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1517761.png)
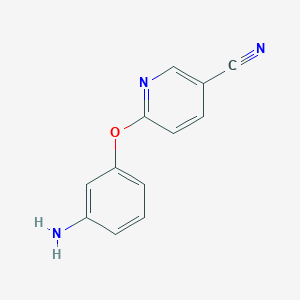
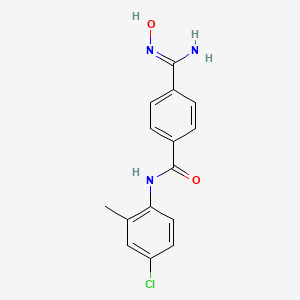
![4-{Methyl[(methylcarbamoyl)methyl]sulfamoyl}butanoic acid](/img/structure/B1517770.png)
![2-[(2-methoxyethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B1517772.png)
![2-cyano-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B1517773.png)